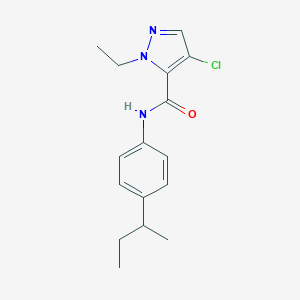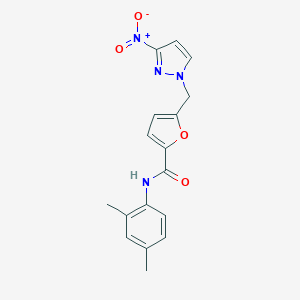![molecular formula C15H15F3N4O3 B213834 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B213834.png)
2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB pathway, the TGF-β pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide have been extensively studied. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and prevent fibrosis. It has also been shown to improve glucose tolerance, reduce blood pressure, and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide. One potential direction is to further investigate its mechanisms of action and identify new signaling pathways that it may modulate. Another direction is to explore its potential use in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to determine the optimal dosage and administration route for this compound in humans.
Conclusion:
In conclusion, 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide is a promising chemical compound with potential therapeutic applications. Its synthesis method is relatively simple and yields high purity of the final product. It has been extensively studied for its antitumor, anti-inflammatory, and antifibrotic properties, as well as its potential use in the treatment of diabetes, cardiovascular diseases, and neurological disorders. Further research is needed to fully understand its mechanisms of action and identify new therapeutic applications for this compound.
Synthesis Methods
The synthesis of 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide involves the reaction of 4-nitro-3,5-dimethyl-1H-pyrazole with N-[3-(trifluoromethyl)benzyl]acetamide in the presence of a suitable catalyst and solvent. The reaction proceeds under mild conditions and yields high purity of the final product.
Scientific Research Applications
2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and antifibrotic properties. It has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurological disorders.
properties
Product Name |
2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide |
|---|---|
Molecular Formula |
C15H15F3N4O3 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C15H15F3N4O3/c1-9-14(22(24)25)10(2)21(20-9)8-13(23)19-7-11-4-3-5-12(6-11)15(16,17)18/h3-6H,7-8H2,1-2H3,(H,19,23) |
InChI Key |
DYUPVZRYCQXXEV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC(=CC=C2)C(F)(F)F)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC(=CC=C2)C(F)(F)F)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213752.png)



![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)
![2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213763.png)





![Isopropyl 5-(aminocarbonyl)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B213772.png)

